molecular formula C13H10BrN5O3 B279865 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide

5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide

Cat. No.: B279865
M. Wt: 364.15 g/mol
InChI Key: RPLLBLCXXLVONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide, also known as BMTF, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMTF is a furan derivative that contains a tetrazole ring, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide varies depending on the specific target protein. In the case of Kv1.3, this compound binds to the channel pore and blocks ion flow through the channel. This leads to a decrease in T cell activation and proliferation, which has potential applications in the treatment of autoimmune diseases. In the case of sEH, this compound binds to the enzyme active site and inhibits its activity, leading to an increase in the levels of fatty acid epoxides. This has potential applications in the treatment of cardiovascular and inflammatory diseases. In the case of AT1R, this compound acts as a ligand and activates downstream signaling pathways, leading to changes in blood pressure and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its effects on ion channels, enzymes, and receptors, this compound has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide in lab experiments is its specificity for certain target proteins, such as Kv1.3 and sEH. This allows researchers to study the effects of blocking or activating these proteins with a high degree of precision. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be a safe compound to use in lab experiments.
One limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental setups. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.

Future Directions

There are many potential future directions for research on 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of this compound in animal models of autoimmune diseases, cancer, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound on its target proteins, as well as its effects on other physiological processes. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of 5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide involves the reaction of 5-bromo-2-furoic acid with 3-amino-5-methoxyphenyl tetrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 5-bromo-2-furoic acid and the amino group of 3-amino-5-methoxyphenyl tetrazole. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

5-bromo-N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide has been used in a variety of scientific research applications, including the study of ion channels, G protein-coupled receptors, and enzyme inhibition. This compound has been shown to block the activity of the voltage-gated potassium channel Kv1.3, which is involved in the regulation of T cell activation and proliferation. This compound has also been shown to inhibit the activity of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides. Additionally, this compound has been used as a ligand for the angiotensin II type 1 receptor (AT1R), a G protein-coupled receptor that plays a key role in the regulation of blood pressure.

Properties

Molecular Formula

C13H10BrN5O3

Molecular Weight

364.15 g/mol

IUPAC Name

5-bromo-N-[3-methoxy-5-(tetrazol-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C13H10BrN5O3/c1-21-10-5-8(4-9(6-10)19-7-15-17-18-19)16-13(20)11-2-3-12(14)22-11/h2-7H,1H3,(H,16,20)

InChI Key

RPLLBLCXXLVONL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3C=NN=N3

Canonical SMILES

COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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